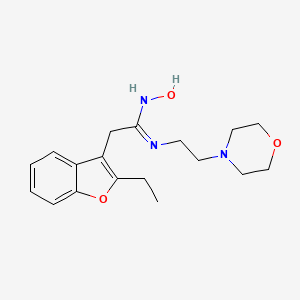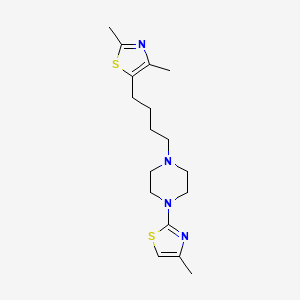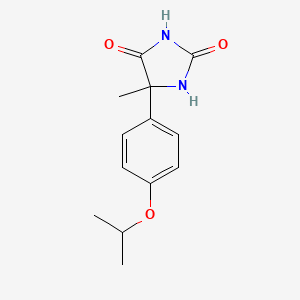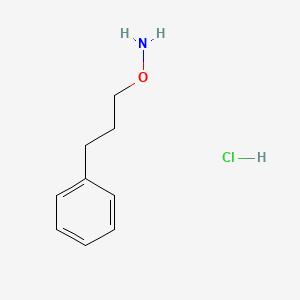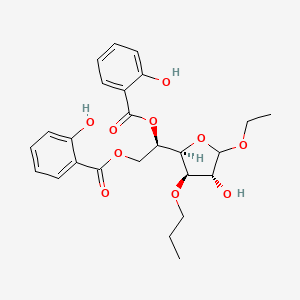
2-Methylcyclohexane-1-carbonyl chloride
Übersicht
Beschreibung
2-Methylcyclohexane-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of 2-Methylcyclohexane-1-carbonyl chloride involves multiple steps. The process includes the use of retrosynthetic analysis to design a multi-step synthesis with correct regiochemistry and stereochemistry using the reactions studied to date . For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway .Molecular Structure Analysis
The molecular structure of 2-Methylcyclohexane-1-carbonyl chloride is characterized by a cyclohexane ring with a methyl group and a carbonyl chloride group attached . The general formula for a cycloalkane is CnH2n . Cyclohexane, for example, has a ring structure that looks like a chair .Chemical Reactions Analysis
The study of organic chemistry introduces students to a wide range of interrelated reactions . Alkenes, for example, may be converted to structurally similar alkanes, alcohols, alkyl halides, epoxides, glycols, and boranes; cleaved to smaller aldehydes, ketones, and carboxylic acids; and enlarged by carbocation and radical additions as well as cycloadditions .Physical And Chemical Properties Analysis
The spectroscopic properties of cycloalkanes are considerably similar to those of alkanes . The proton NMR spectra of alkanes and cycloalkanes are characteristic but difficult to interpret because the chemical shifts between the various kinds of protons are usually small .Wirkmechanismus
The carbon in 2-Methylcyclohexane-1-carbonyl chloride, because it is electron-poor, is an electrophile: it is a great target for attack by an electron-rich nucleophilic group . After the carbonyl is attacked by the nucleophile, the negatively charged oxygen has the capacity to act as a nucleophile .
Safety and Hazards
Zukünftige Richtungen
Understanding cycloalkanes and their properties are crucial in that many of the biological processes that occur in most living things have cycloalkane-like structures . The most common and useful cycloalkanes in organic chemistry are cyclopentane and cyclohexane, although other cycloalkanes varying in the number of carbons can be synthesized .
Eigenschaften
IUPAC Name |
2-methylcyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMWXVAUXAJKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374934 | |
| Record name | 2-methylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90403-98-8 | |
| Record name | 2-methylcyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1622206.png)
